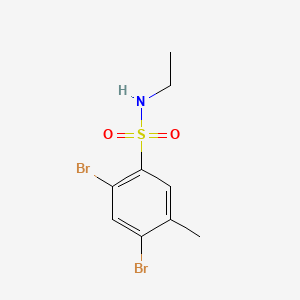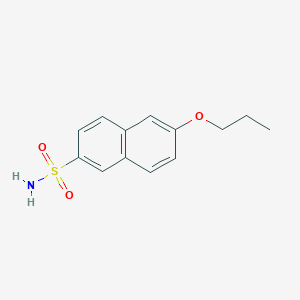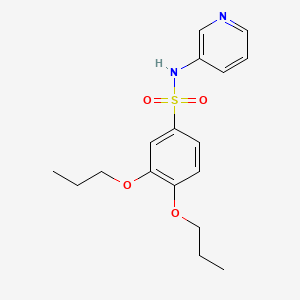
C.I.Acid Black 109
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C.I. Acid Black 109: is a synthetic dye belonging to the class of acid dyes. It is primarily used for dyeing and printing textiles, particularly wool, silk, and nylon. The compound is known for its excellent fastness properties, which make it a popular choice in the textile industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of C.I. Acid Black 109 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments to facilitate the diazotization process .
Industrial Production Methods: : Industrial production of C.I. Acid Black 109 involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions: : C.I. Acid Black 109 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler aromatic amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Halogenating agents and nitrating agents are commonly employed for substitution reactions.
Major Products: : The major products formed from these reactions include various aromatic amines and substituted derivatives, which can have different properties and applications .
Wissenschaftliche Forschungsanwendungen
C.I. Acid Black 109 has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in biological staining techniques due to its affinity for proteins.
Industry: Widely used in the textile industry for dyeing and printing fabrics.
Wirkmechanismus
The mechanism of action of C.I. Acid Black 109 involves its interaction with the molecular targets in the substrate it is applied to. In textile dyeing, the dye molecules form ionic bonds with the fibers, resulting in strong attachment and excellent fastness properties. The pathways involved include the formation of ionic and hydrogen bonds between the dye and the substrate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acid Black 1
- Acid Fuchsin
- Amido Black
Comparison: : C.I. Acid Black 109 is unique due to its specific molecular structure, which provides superior fastness properties compared to other acid dyes. While Acid Black 1 and Amido Black are also used for similar applications, C.I. Acid Black 109 offers better performance in terms of color strength and stability.
Eigenschaften
CAS-Nummer |
12217-18-4 |
|---|---|
Molekularformel |
O3Rb2Se |
Molekulargewicht |
0 |
Synonyme |
C.I.Acid Black 109 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





